molecular formula C7H6FNO3 B12465393 2-Amino-5-fluoro-3-hydroxybenzoic acid

2-Amino-5-fluoro-3-hydroxybenzoic acid

Cat. No.: B12465393
M. Wt: 171.13 g/mol
InChI Key: YCGDTOGRPJWAFF-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-3-hydroxybenzoic acid is an organic compound that has garnered significant interest in scientific research due to its unique properties. This compound is a derivative of salicylic acid, a naturally occurring substance widely used in medicine for its anti-inflammatory properties. It is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzoic acid core.

Preparation Methods

The synthesis of 2-amino-5-fluoro-3-hydroxybenzoic acid can be achieved through various methods. One common synthetic route involves the use of 4-fluoroaniline as a starting material. The process includes the following steps:

    Condensation Reaction: 4-fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.

    Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.

    Oxidation: Finally, the diketone is oxidized under alkaline conditions using hydrogen peroxide to yield this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-5-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-5-fluoro-3-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit folic acid synthesis by binding to pteridine synthetase, thereby preventing the synthesis of folic acid . This mechanism is similar to that of other aminosalicylic acids used in medicine.

Comparison with Similar Compounds

2-Amino-5-fluoro-3-hydroxybenzoic acid can be compared with other similar compounds, such as:

    2-Amino-5-hydroxybenzoic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-Amino-5-fluoro-2-hydroxybenzoic acid: Has a different arrangement of functional groups, leading to variations in its properties and applications

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s reactivity, stability, and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-amino-5-fluoro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H6FNO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12)

InChI Key

YCGDTOGRPJWAFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)O)F

Origin of Product

United States

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